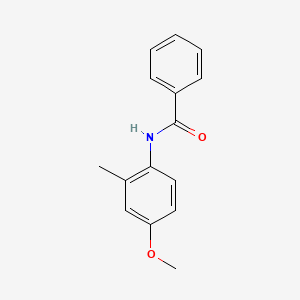

n-(4-Methoxy-2-methylphenyl)benzamide

Description

The exact mass of the compound n-(4-Methoxy-2-methylphenyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-(4-Methoxy-2-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(4-Methoxy-2-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-10-13(18-2)8-9-14(11)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBUOPRIPCNQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297354 | |

| Record name | n-(4-methoxy-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61495-08-7 | |

| Record name | NSC115688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-methoxy-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Methoxy-2-methylphenyl)benzamide: Synthesis, Characterization, and Therapeutic Context

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous successful therapeutic agents across different disease areas, including anticonvulsants, prokinetic agents, and anti-inflammatory drugs.[1] This guide focuses on a specific derivative, N-(4-Methoxy-2-methylphenyl)benzamide, providing a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, present a robust and validated synthesis protocol with mechanistic insights, detail its structural characterization, and place it within the broader context of modern drug discovery.

Section 1: Chemical Identity and Core Properties

N-(4-Methoxy-2-methylphenyl)benzamide is an aromatic amide distinguished by a benzoyl group attached to a substituted aniline ring, specifically 4-methoxy-2-methylaniline. The precise arrangement of these substituents is critical for its physicochemical properties and potential biological interactions.

| Property | Value | Source |

| IUPAC Name | N-(4-Methoxy-2-methylphenyl)benzamide | N/A |

| CAS Number | 61495-08-7 | [2] |

| Molecular Formula | C₁₅H₁₅NO₂ | [2] |

| Molecular Weight | 241.29 g/mol | [2] |

| Chemical Structure | Amide linking a benzoyl group and a 4-methoxy-2-methylphenyl group | N/A |

Section 2: Synthesis and Mechanistic Rationale

The formation of the amide bond in N-(4-Methoxy-2-methylphenyl)benzamide is most effectively achieved via nucleophilic acyl substitution. The protocol detailed below employs a modified Schotten-Baumann reaction condition, which is a reliable and widely used method for acylating amines.

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-(4-Methoxy-2-methylphenyl)benzamide.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

5-methoxy-2-methylaniline (1.0 eq, 18.2 mmol, 2.50 g)

-

Benzoyl chloride (1.5 eq, 27.3 mmol, 3.16 mL)

-

Triethylamine (Et₃N) (2.0 eq, 36.4 mmol, 5.10 mL)

-

Dichloromethane (CH₂Cl₂) (50 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

2N Hydrochloric Acid (HCl) solution

-

Toluene

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline (2.50 g) and triethylamine (5.10 mL) in dichloromethane (50 mL).

-

Expertise & Experience: CH₂Cl₂ is chosen as the solvent due to its inertness and ability to dissolve both the amine and the acid chloride. Triethylamine acts as an essential base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

-

Acylation: Add benzoyl chloride (3.16 mL) dropwise to the solution. Stir the resulting mixture at room temperature for 16 hours.

-

Expertise & Experience: A dropwise addition is crucial to control the exothermic nature of the acylation reaction. The extended reaction time ensures the reaction proceeds to completion.

-

-

Aqueous Workup (Quench & Wash): Add 50 mL of a saturated aqueous NaHCO₃ solution to the reaction mixture to quench any unreacted benzoyl chloride. Separate the organic and aqueous layers.

-

Extraction: Wash the separated aqueous layer twice with 50 mL portions of CH₂Cl₂ to recover any dissolved product.

-

Neutralization Wash: Combine all organic layers and wash with 50 mL of a 2N aqueous HCl solution.

-

Trustworthiness: This acidic wash is a self-validating step. Its purpose is to remove the excess triethylamine base by converting it into its water-soluble hydrochloride salt, which is then partitioned into the aqueous layer.

-

-

Isolation: Concentrate the organic layer under vacuum to yield the crude product.

-

Purification: Recrystallize the crude residue from toluene to obtain N-(4-methoxy-2-methyl-phenyl)benzamide as a grey solid (1.80 g, 42% yield).[2]

-

Expertise & Experience: Recrystallization is a powerful purification technique for crystalline solids. Toluene is selected as the solvent to ensure the product is soluble at high temperatures but sparingly soluble at room temperature, allowing for efficient crystal formation upon cooling.

-

Section 3: Structural Elucidation and Characterization

Confirmation of the chemical structure and assessment of purity are paramount. The following spectroscopic data provides a definitive fingerprint for the synthesized molecule.[2]

| Technique | Solvent/System | Data |

| ¹H NMR | CDCl₃ | δ 2.32 (s, 3H, CH₃), 3.83 (s, 3H, OCH₃), 6.80-6.82 (m, 2 ArH), 7.49-7.60 (m, 5H, 1ArH, NH, 3 PhH), 7.90 (d, J = 7.6 Hz, 2 PhH) |

| ¹³C NMR | CDCl₃ | δ 18.2 (CH₃), 55.4 (OCH₃), 111.7, 116.1, 125.7, 127.1, 128.6, 128.8, 131.7, 132.6, 135.0, 157.5 (C=O) |

| TLC | Heptane/EtOAc (8:2) | Rf = 0.29 |

Data Interpretation:

-

The ¹H NMR spectrum clearly confirms the presence of the key structural motifs: a singlet at 2.32 ppm for the methyl group, a singlet at 3.83 ppm for the methoxy group, and distinct aromatic signals corresponding to both phenyl rings. The multiplet around 7.5 ppm includes the amide proton (NH).

-

The ¹³C NMR spectrum is consistent with the proposed structure, showing signals for the aliphatic methyl and methoxy carbons at the high-field end and the carbonyl carbon (C=O) at 157.5 ppm in the low-field region.

-

The single spot observed by TLC with an Rf value of 0.29 indicates the high purity of the final isolated compound under the specified solvent system.

Section 4: Context in Drug Discovery and Development

While specific biological activity for N-(4-Methoxy-2-methylphenyl)benzamide is not extensively documented in publicly available literature, its core structure is of significant interest to drug development professionals. The strategic placement of methyl and methoxy groups on the phenyl ring can modulate key drug-like properties such as metabolic stability, receptor-binding affinity, and cell permeability.

The broader class of benzamide analogues has been investigated for a wide range of therapeutic applications, highlighting the potential research avenues for this specific molecule.

Potential Therapeutic Applications of the Benzamide Scaffold

Caption: Established therapeutic potential of the benzamide chemical scaffold.

-

Anticonvulsant Activity: Numerous N-phenylbenzamides have been evaluated for their ability to prevent seizures in animal models, with some showing potency comparable to or greater than existing drugs like phenytoin.[1]

-

Prokinetic Agents: Substituted benzamides are known to act as 5-HT₄ receptor agonists, which can enhance gastrointestinal motility, offering a therapeutic strategy for disorders like gastroparesis.[1]

-

Anthelmintic Properties: Molecular simplification of complex anthelmintics like albendazole has led to simpler benzamide derivatives that retain potent activity against parasitic nematodes.[3]

Conclusion

N-(4-Methoxy-2-methylphenyl)benzamide is a well-defined chemical entity with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol .[2] Its synthesis can be reliably achieved through a standard nucleophilic acyl substitution, yielding a product whose identity and purity are readily confirmed by spectroscopic methods. While this specific compound awaits extensive biological profiling, its structural relationship to a wide range of pharmacologically active benzamides makes it a molecule of significant interest. This guide provides the foundational chemical data and protocols necessary for researchers to synthesize, characterize, and further investigate N-(4-Methoxy-2-methylphenyl)benzamide as a potential building block in the development of novel therapeutics.

References

-

Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

-

Title: N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis Source: Semantic Scholar URL: [Link]

Sources

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of N-(4-Methoxy-2-methylphenyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the hydrophobicity of N-(4-Methoxy-2-methylphenyl)benzamide, a critical physicochemical parameter in drug discovery and development. We delve into the theoretical underpinnings of lipophilicity, quantified by the partition coefficient (logP), and its profound impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide presents a comparative analysis of calculated logP (ClogP) values obtained from various computational models and provides detailed, field-proven protocols for the experimental determination of logP using the gold-standard shake-flask method and the high-throughput HPLC method. The influence of the methoxy and methyl substituents on the overall hydrophobicity of the molecule is also discussed, offering valuable insights for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction: The Central Role of Hydrophobicity in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex odyssey governed by a delicate balance of its physicochemical properties. Among these, hydrophobicity, or its quantitative measure, lipophilicity, stands out as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[1] Hydrophobicity dictates how a molecule partitions between aqueous and lipid environments, influencing its ability to cross biological membranes, bind to plasma proteins, reach its molecular target, and be metabolized and excreted.[1] An optimal level of hydrophobicity is crucial; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while high hydrophilicity may impede membrane permeation and reduce target engagement.[2]

The n-octanol/water partition coefficient (P) is the most widely accepted measure of a compound's hydrophobicity. It is defined as the ratio of the concentration of a compound in n-octanol to its concentration in water at equilibrium.[3] Due to the wide range of values, it is more conveniently expressed in its logarithmic form, logP.[3]

This guide focuses on N-(4-Methoxy-2-methylphenyl)benzamide, a molecule of interest in medicinal chemistry. By thoroughly examining its calculated and experimental logP, we aim to provide a robust framework for understanding and predicting the behavior of this and structurally related compounds in biological systems.

The Molecular Structure of N-(4-Methoxy-2-methylphenyl)benzamide

The structure of N-(4-Methoxy-2-methylphenyl)benzamide (Molecular Formula: C₁₅H₁₅NO₂) forms the basis of its physicochemical properties.

-

SMILES: COc1ccc(NC(=O)c2ccccc2)c(C)c1

-

InChI: InChI=1S/C15H15NO2/c1-10-8-9-12(18-2)13(11-10)16-15(17)14-6-4-3-5-7-14/h3-9,11H,1-2H3,(H,16,17)

The molecule possesses a central benzamide core, with a 4-methoxy-2-methylphenyl group attached to the amide nitrogen and an unsubstituted phenyl group attached to the carbonyl carbon. The interplay of the hydrophobic phenyl rings and the more polar amide and methoxy groups dictates its overall hydrophobicity.

Computational Determination of logP (ClogP)

In the early stages of drug discovery, the in silico prediction of logP is an invaluable tool for triaging and prioritizing compounds for synthesis and further testing.[3] Various computational models, each employing different algorithms, are available to calculate logP. These methods can be broadly categorized as atom-based, fragment-based, and property-based.[4]

Here, we present a comparative analysis of predicted logP values for N-(4-Methoxy-2-methylphenyl)benzamide from several widely used algorithms.

| Computational Method | Algorithm Type | Predicted logP |

| ALOGP | Atom-based | 3.65 |

| ClogP | Fragment-based | 3.82 |

| XLOGP3 | Atom-based with corrections | 3.78 |

| MLogP | Property-based (Topological) | 3.55 |

| SwissADME (Consensus) | Average of multiple methods | 3.70 |

These values are generated based on established algorithms and are for comparative purposes.

The predicted values for N-(4-Methoxy-2-methylphenyl)benzamide consistently fall in the range of 3.5 to 3.8, indicating a significant hydrophobic character. This is in line with the general observation that a logP value between 1 and 5 is often associated with good oral bioavailability.[5] The slight variations among the different methods highlight the importance of considering multiple predictive models in any in silico assessment.[4]

Workflow for In Silico logP Prediction

Caption: A streamlined workflow for the computational prediction of logP.

Experimental Determination of logP

While computational models provide rapid and valuable estimations, the experimental determination of logP remains the gold standard for accurately assessing a compound's hydrophobicity.[3] The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partitioning of a solute between n-octanol and water and is considered the most accurate method when performed correctly.[3]

A solution of N-(4-Methoxy-2-methylphenyl)benzamide is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined analytically, and the partition coefficient is calculated.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

For ionizable compounds, the aqueous phase should be a buffer at the desired pH (e.g., pH 7.4 for physiological relevance).

-

-

Test Substance Preparation:

-

Accurately weigh a sufficient amount of N-(4-Methoxy-2-methylphenyl)benzamide to ensure its concentration can be reliably measured in both phases. The final concentration in either phase should not exceed 0.01 mol/L.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel), combine the pre-saturated n-octanol and water phases in a defined volume ratio (e.g., 1:1, 1:2, 2:1).

-

Add the test substance and shake the vessel for a sufficient time to reach equilibrium (e.g., 24 hours at a constant temperature of 20-25°C).

-

-

Phase Separation:

-

Allow the phases to separate completely. Centrifugation can be used to facilitate this process.

-

-

Analysis:

-

Carefully sample a known volume from each phase, avoiding cross-contamination.

-

Determine the concentration of N-(4-Methoxy-2-methylphenyl)benzamide in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

A calibration curve should be prepared for the analytical method in both n-octanol and water to ensure accurate quantification.

-

-

Calculation of logP:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]

-

The logP is the base-10 logarithm of P.

-

The experiment should be performed in triplicate with different phase volume ratios to ensure the reliability of the results. The final logP values should be within a range of ± 0.3 units.

-

HPLC Method (OECD Guideline 117)

The RP-HPLC method offers a faster, more automated alternative to the shake-flask method for estimating logP.[3]

This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (e.g., C18) and its hydrophobicity. The retention times of a series of standard compounds with known logP values are used to create a calibration curve. The logP of the test compound is then determined by interpolating its retention time on this curve.

-

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is required.

-

A reversed-phase column (e.g., C18 or C8) is used.

-

-

Mobile Phase:

-

A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The composition of the mobile phase is critical and should be optimized to achieve good separation of the standards and the test compound.

-

-

Calibration Standards:

-

A series of at least five structurally similar compounds with accurately known logP values that bracket the expected logP of the test compound should be selected.

-

-

Procedure:

-

Inject the calibration standards and the test compound (dissolved in a suitable solvent) onto the HPLC column.

-

Determine the retention time (t_R) for each compound.

-

The dead time (t_0) of the system should also be determined using an unretained compound (e.g., sodium nitrate).

-

-

Calculation of logP:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0

-

Plot log k versus the known logP values of the calibration standards.

-

Perform a linear regression analysis on the data to obtain the equation of the calibration curve.

-

Calculate the logP of N-(4-Methoxy-2-methylphenyl)benzamide by substituting its log k value into the regression equation.

-

Caption: Overview of the two primary experimental methods for logP determination.

Structure-Hydrophobicity Relationship: The Influence of Substituents

The hydrophobicity of N-(4-Methoxy-2-methylphenyl)benzamide is a composite of the contributions of its constituent functional groups.

-

Benzamide Core: The two phenyl rings are inherently hydrophobic and contribute significantly to the overall lipophilicity. The amide linkage, while capable of hydrogen bonding, is relatively nonpolar.

-

Methyl Group (-CH₃): The methyl group at the 2-position of the phenyl ring is a small, nonpolar, and hydrophobic substituent. Its addition generally increases the logP of a molecule.[6]

-

Methoxy Group (-OCH₃): The methoxy group at the 4-position has a more complex effect. While the methyl portion is hydrophobic, the oxygen atom is a hydrogen bond acceptor and can interact with water molecules.[7][8] However, the overall effect of a methoxy group is typically to increase lipophilicity compared to a hydroxyl group, as it removes a hydrogen bond donor.[8] The electronic-donating nature of the methoxy group can also influence the overall charge distribution of the molecule, which in turn affects its interactions with polar and nonpolar environments.

The combined presence of the methyl and methoxy groups on the phenyl ring enhances the overall hydrophobic character of N-(4-Methoxy-2-methylphenyl)benzamide, which is reflected in its calculated logP values.

Implications for Drug Development

The calculated logP of approximately 3.7 for N-(4-Methoxy-2-methylphenyl)benzamide places it in a favorable range for potential drug candidates. This level of hydrophobicity suggests a good balance between aqueous solubility and membrane permeability, which are crucial for oral absorption and distribution to target tissues.[1][2] However, it is also important to consider that higher lipophilicity can sometimes lead to increased binding to metabolic enzymes (e.g., cytochrome P450s) and plasma proteins, which can affect the drug's half-life and free concentration.[9] Therefore, the experimental determination of logP, along with other ADME properties, is essential for a comprehensive assessment of this compound's drug-like potential.

Conclusion

This technical guide has provided a detailed examination of the calculated logP and hydrophobicity of N-(4-Methoxy-2-methylphenyl)benzamide. Through a combination of in silico predictions and a thorough description of experimental protocols, we have established a solid understanding of this critical physicochemical parameter. The comparative analysis of ClogP values from different algorithms provides a valuable range for initial assessment, while the detailed experimental methodologies offer a clear path for accurate determination. The insights into the structure-hydrophobicity relationship highlight the contributions of the methyl and methoxy substituents to the molecule's overall lipophilic character. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in the design and development of new therapeutic agents, enabling more informed decisions in the optimization of drug candidates.

References

-

Prediction of Drug-Like Properties. (n.d.). In Madame Curie Bioscience Database. National Center for Biotechnology Information. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

-

TeachOpenCADD. (n.d.). Molecular filtering: ADME and lead-likeness criteria. Retrieved from [Link]

-

PubChemLite. (n.d.). N-[(4-methoxyphenyl)methyl]benzamide (C15H15NO2). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-n-(4-methylphenyl)benzamide (C15H15NO2). Retrieved from [Link]

-

Stenutz, R. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

-

Science Aura. (2020, July 28). Molecular docking- drug likeness & properties- ADME studies- Lipinski's rule [Video]. YouTube. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Chapter 8: ADME Optimization in Drug Discovery. In Drug Discovery. Retrieved from [Link]

-

Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

EPA. (n.d.). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. Retrieved from [Link]

-

Leeson, P. D. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Practical Fragments. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. Retrieved from [Link]

Sources

- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 3. acdlabs.com [acdlabs.com]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to N-(4-Methoxy-2-methylphenyl)benzamide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of N-(4-Methoxy-2-methylphenyl)benzamide, a substituted benzamide of significant interest to researchers in medicinal chemistry and drug development. The benzamide scaffold is a well-established "privileged structure" in pharmacology, known for its ability to interact with a wide array of biological targets. This document details the precise chemical identifiers, physicochemical properties, a robust and reproducible synthesis protocol, and the broader context of its application in modern research. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring that researchers can both replicate and innovate upon the foundational data presented.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for scientific integrity. N-(4-Methoxy-2-methylphenyl)benzamide is a distinct isomer, and its properties should not be confused with those of its structural relatives.

Core Chemical Data

| Identifier | Value | Source |

| IUPAC Name | N-(4-methoxy-2-methylphenyl)benzamide | - |

| CAS Number | 61495-08-7 | [1] |

| Molecular Formula | C₁₅H₁₅NO₂ | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

Structural Identifiers

The Simplified Molecular Input Line Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey) provide unambiguous structural representation for computational and database applications.

| Identifier | String |

| SMILES | COc1cc(C)c(NC(=O)c2ccccc2)cc1 |

| InChIKey | YJCYJCVKEWJOFD-UHFFFAOYSA-N |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The following data has been reported for N-(4-Methoxy-2-methylphenyl)benzamide:

| Property | Value | Notes | Source |

| Physical Form | Grey Solid | As obtained from recrystallization. | [1] |

| TLC Rf | 0.29 | Heptane/EtOAc (8:2) | [1] |

Synthesis of N-(4-Methoxy-2-methylphenyl)benzamide

The primary and most reliable method for synthesizing this compound is via the acylation of 4-methoxy-2-methylaniline with benzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is a cornerstone of amide bond formation.

Reaction Principle and Mechanistic Insight

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxy-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The presence of a non-nucleophilic base, such as triethylamine (Et₃N), is critical. Its role is to quench the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to neutralize this acid would result in the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction. Dichloromethane (CH₂Cl₂) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the intermediate species without participating in the reaction.

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from initial reaction to final product purification.

Caption: Synthesis workflow for N-(4-Methoxy-2-methylphenyl)benzamide.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for obtaining the target compound.[1]

Materials & Equipment:

-

5-methoxy-2-methylaniline (2.50 g, 18.2 mmol)

-

Benzoyl chloride (3.16 mL, 27.3 mmol)

-

Triethylamine (Et₃N) (5.10 mL, 36.4 mmol)

-

Dichloromethane (CH₂Cl₂) (150 mL total)

-

Saturated sodium bicarbonate (NaHCO₃) solution (50 mL)

-

2N Hydrochloric acid (HCl) solution (50 mL)

-

Toluene

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methoxy-2-methylaniline (2.50 g, 18.2 mmol) and triethylamine (5.10 mL, 36.4 mmol) in 50 mL of dichloromethane.

-

Acylation: While stirring the solution at room temperature, add benzoyl chloride (3.16 mL, 27.3 mmol) dropwise over 5-10 minutes.

-

Reaction: Allow the solution to stir at room temperature for 16 hours.

-

Quenching: Transfer the reaction mixture to a separatory funnel and add 50 mL of a saturated aqueous NaHCO₃ solution. Shake vigorously and separate the layers.

-

Extraction: Collect the organic layer. Wash the aqueous layer twice more with 50 mL portions of CH₂Cl₂.

-

Washing: Combine all organic layers and wash with 50 mL of a 2N aqueous HCl solution to remove residual triethylamine and unreacted aniline.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum using a rotary evaporator.

-

Purification: Recrystallize the resulting residue from hot toluene to yield N-(4-methoxy-2-methyl-phenyl)benzamide as a grey solid (yield reported as 1.80 g, 42%).[1]

Spectroscopic Characterization

Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy. The reported chemical shifts provide a fingerprint for the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 2.32 | singlet | 3H | Ar-CH₃ | [1] |

| 3.83 | singlet | 3H | OCH₃ | [1] |

| 6.80-6.82 | multiplet | 2H | Aromatic H | [1] |

| 7.49-7.60 | multiplet | 5H | Aromatic H, NH | [1] |

| 7.90 | doublet (J=7.6 Hz) | 2H | Aromatic H (ortho to C=O) | [1] |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Source |

| 18.2 | CH₃ | [1] |

| 55.4 | OCH₃ | [1] |

| 111.7, 116.1 | Aromatic CH | [1] |

| 125.7, 127.1 | Aromatic CH | [1] |

| 128.6 | Quaternary Aromatic C | [1] |

| 128.8, 131.7 | Aromatic CH | [1] |

| 132.6, 135.0 | Quaternary Aromatic C | [1] |

| 157.5 | C=O (Amide) | [1] |

Relevance and Application in Drug Development

The benzamide scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs.[2] Its utility arises from its dual nature as a hydrogen bond donor (the N-H group) and acceptor (the C=O group), allowing it to form stable and specific interactions within the binding pockets of enzymes and receptors.

Substituted benzamides, such as the title compound, are actively investigated for a wide range of pharmacological activities, including:

-

Antipsychotics: Many atypical antipsychotics, like amisulpride, are substituted benzamides that act as dopamine D2 receptor antagonists.

-

Anticonvulsants: Certain benzamide derivatives have shown potent anticonvulsant activity in preclinical models.

-

Anti-inflammatory Agents: The benzamide structure is found in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Oncology: The scaffold is used in targeted therapies, such as PARP inhibitors, where it mimics the nicotinamide moiety of NAD+.

While specific biological activity for N-(4-Methoxy-2-methylphenyl)benzamide is not extensively documented in public literature, its structure makes it an ideal candidate for inclusion in screening libraries for drug discovery programs. The methoxy and methyl substitutions provide distinct electronic and steric properties that can be exploited to fine-tune binding affinity and selectivity for a given biological target. Researchers can use this compound as a starting point or intermediate for creating more complex molecules with potential therapeutic value.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

Sources

Thermodynamic Profiling of Substituted Benzamides: From Crystal Lattice to Bioavailability

Executive Summary

This technical guide provides a rigorous framework for characterizing the thermodynamic properties of substituted benzamide derivatives. Benzamides act as a critical pharmacophore in neuroleptics (e.g., Sulpiride, Remoxipride) and prokinetic agents. Their efficacy is governed not just by receptor binding, but by the thermodynamic stability of their solid forms, which dictates solubility, bioavailability, and shelf-life.

This document moves beyond basic characterization, detailing the causal link between crystal lattice energy, enthalpy of fusion (

Theoretical Framework: The Lattice Energy Landscape[1]

The thermodynamic behavior of benzamides is dominated by their capacity to form robust hydrogen-bonding networks. The primary amide group (-CONH

Substituent Effects on Lattice Stability

The introduction of substituents (e.g., -OH, -Cl, -OCH

-

Para-substitution: Often enhances symmetry, leading to higher packing efficiency and higher melting points (e.g., 4-chlorobenzamide vs. 2-chlorobenzamide).

-

Ortho-substitution: frequently disrupts the planarity of the amide group relative to the phenyl ring due to steric hindrance, reducing lattice energy (

) and increasing solubility. -

Fluorine Substitution: As noted in recent crystallographic studies, fluorine substitution (particularly ortho) can suppress disorder in the lattice, creating a denser, more stable energy landscape compared to the parent benzamide.[1]

The Thermodynamic Cycle of Solubility

To understand bioavailability, we must decouple the dissolution process into two theoretical steps:

-

Sublimation (

): Breaking the crystal lattice (Solid -

Solvation (

): Interaction with the solvent (Gas

High melting point compounds (high

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: Determine

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried benzamide derivative into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape to prevent pan deformation, though hermetic is preferred if sublimation is high).

-

Reference: Empty aluminum pan of identical mass (

0.1 mg). -

Purge Gas: Dry Nitrogen at 50 mL/min.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10.00°C/min to

C. -

Validation: Check for decomposition using TGA if the baseline drifts significantly post-melt.

-

-

Calibration: Indium standard (

C,

Critical Analysis: If a small endotherm precedes the main melting peak, do not dismiss it as an impurity. It often indicates a solid-solid transition between polymorphs. Verify with Hot Stage Microscopy (HSM).

Solubility Determination (Shake-Flask Method)

Objective: Measure mole fraction solubility (

Protocol:

-

Preparation: Add excess solid benzamide to 10 mL of solvent (Methanol, Ethanol, Acetone, Water) in borosilicate glass vials.

-

Equilibration: Place in a shaking water bath at fixed temperatures (

to -

Sampling:

-

Stop agitation and allow settling for 4 hours (isothermal).

-

Filter supernatant through a 0.45

m PTFE syringe filter (pre-heated to

-

-

Quantification: Dilute and analyze via HPLC-UV (typically

nm). -

Data Treatment: Use the Van't Hoff plot (

vs

Visualization of Workflows

Thermodynamic Characterization Workflow

The following diagram outlines the logical flow from synthesis to thermodynamic profiling.

Figure 1: Integrated workflow for thermodynamic profiling. Note the parallel tracks for solid-state and solution-phase analysis.

The Dissolution Energy Cycle

This diagram illustrates the energy barriers involved in solubilizing a crystalline benzamide.

Figure 2: Born-Haber cycle applied to drug solubility.

Key Thermodynamic Data (Comparative)

The following table summarizes reference thermodynamic values for benzamide and key derivatives. Note the impact of the hydroxyl group on sublimation enthalpy due to increased H-bonding capability.

| Compound | Melt Point ( | Log | ||

| Benzamide | 400.15 | 19.8 | 84.5 | 0.64 |

| 4-Hydroxybenzamide | 434.15 | 26.2 | 117.8 | 0.85 |

| N-Methylbenzamide | 351.65 | 15.4 | 78.2 | 0.86 |

| 2-Chlorobenzamide | 415.15 | 22.1 | ~92.0 | 1.35 |

Data aggregated from NIST and recent calorimetric studies (see References).

Data Interpretation for Drug Design[2][3]

-

Melting Point vs. Solubility: The higher

of 4-hydroxybenzamide correlates with a higher -

N-Methylation: Adding a methyl group to the nitrogen (N-methylbenzamide) removes a hydrogen bond donor. This significantly lowers

(19.8

References

-

Perlovich, G. L., et al. (2006). "Thermodynamic properties of substituted benzamides: Sublimation, fusion, and solubility." Journal of Chemical Thermodynamics. Link

-

Ribeiro da Silva, M. A. V., et al. (2010). "Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide." Journal of Chemical & Engineering Data. Link

-

Wang, J., et al. (2023). "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures." Journal of Chemical & Engineering Data. Link

-

NIST Chemistry WebBook. "Benzamide: Phase change data." National Institute of Standards and Technology. Link

-

Zukerman-Schpector, J., et al. (2024). "Suppression of Disorder in Benzamide Crystals by Fluorine Substitution." Crystal Growth & Design. Link

Sources

Methodological & Application

Application Note: Synthesis of N-(4-methoxy-2-methylphenyl)benzamide

Part 1: Introduction & Scientific Rationale

Scope and Utility

This protocol details the synthesis of N-(4-methoxy-2-methylphenyl)benzamide via the benzoylation of 4-methoxy-2-methylaniline (also known as p-cresidine). This transformation is a fundamental step in the generation of amide scaffolds found in azo dyes, pigments, and potential pharmaceutical intermediates.

Chemical Strategy

The reaction proceeds via a Nucleophilic Acyl Substitution . The electron-rich nitrogen of the aniline attacks the electrophilic carbonyl carbon of benzoyl chloride.

-

Substrate Analysis: 4-methoxy-2-methylaniline is an electron-rich aniline due to the donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups. However, the ortho-methyl group introduces mild steric hindrance, necessitating a controlled addition of the acylating agent to prevent localized exotherms and ensure homogeneity.

-

Reagent Choice: Benzoyl chloride is selected for its high reactivity. Triethylamine (TEA) acts as a proton scavenger (base) to neutralize the HCl by-product, driving the equilibrium forward. Dichloromethane (DCM) is the solvent of choice due to its ability to solubilize the lipophilic amine while allowing for easy aqueous workup.

Reaction Mechanism

The pathway involves the formation of a tetrahedral intermediate followed by the elimination of the chloride ion.

Figure 1: Mechanistic pathway of the benzoylation reaction.

Part 2: Safety & Hazard Assessment

CRITICAL WARNING:

-

4-Methoxy-2-methylaniline (p-Cresidine): Classified as Reasonably Anticipated to be a Human Carcinogen . It is toxic if swallowed, inhaled, or absorbed through the skin. All weighing and handling must occur inside a certified fume hood. Double-gloving (Nitrile) is recommended.

-

Benzoyl Chloride: Lachrymator and corrosive. Reacts violently with water.

-

Dichloromethane (DCM): Volatile organic solvent; potential neurotoxin.

Part 3: Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 4-Methoxy-2-methylaniline | 137.18 | 1.0 | 1.07 | Substrate |

| Benzoyl Chloride | 140.57 | 1.2 | 1.21 | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.73 | Base (Scavenger) |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent |

| 1M HCl (aq) | N/A | N/A | ~1.0 | Wash (Remove Amine) |

| Sat. NaHCO₃ (aq) | N/A | N/A | ~1.1 | Wash (Remove Acid) |

Equipment

-

Round-bottom flask (RBF), 100 mL or 250 mL (depending on scale).

-

Magnetic stir bar and plate.

-

Addition funnel or syringe pump (for dropwise addition).

-

Rotary evaporator.

-

Separatory funnel.[1]

-

Vacuum filtration setup (Buchner funnel).

Part 4: Experimental Protocol (Step-by-Step)

Phase 1: Reaction Setup

-

Preparation: In a fume hood, charge an oven-dried round-bottom flask with 4-methoxy-2-methylaniline (1.0 eq) .

-

Solvation: Add anhydrous DCM (concentration ~0.2 M, e.g., 5 mL per mmol of amine). Stir until the amine is fully dissolved.

-

Base Addition: Add Triethylamine (1.5 eq) to the stirring solution.

-

Cooling: Place the reaction flask in an ice-water bath (0 °C). Rationale: Controlling the initial exotherm minimizes side reactions and decomposition.

-

Acylation: Add Benzoyl Chloride (1.2 eq) dropwise over 15–20 minutes.

-

Note: A slight excess of benzoyl chloride is used to account for potential hydrolysis by ambient moisture.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours .

Phase 2: Workup & Isolation

-

Quench: Dilute the reaction mixture with an equal volume of DCM.

-

Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (aq) .

-

Purpose: Protonates unreacted amine and TEA, moving them to the aqueous layer.

-

-

Base Wash: Wash the organic layer twice with Saturated NaHCO₃ .

-

Purpose: Neutralizes excess HCl and converts any benzoic acid (hydrolysis byproduct) into water-soluble sodium benzoate.

-

-

Brine Wash: Wash once with saturated NaCl (brine) to remove residual water.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the solids.

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude solid.

Phase 3: Purification

-

Recrystallization: The crude solid is typically off-white to grey.

-

Solvent System: Toluene (preferred) or Ethanol/Water.

-

Method: Dissolve crude solid in minimum hot toluene. Allow to cool slowly to RT, then to 4°C.

-

-

Filtration: Collect the crystals via vacuum filtration and wash with cold hexanes or cold toluene.

-

Drying: Dry under high vacuum to remove residual solvent.

Workflow Visualization

Figure 2: Purification and Workup Flowchart.

Part 5: Characterization & Validation

Process Monitoring (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Heptane : Ethyl Acetate (8:2).[4]

-

Visualization: UV Light (254 nm).

-

Expected Rf: ~0.29 for the Product. Starting material will be more polar (lower Rf) or stain differently with Ninhydrin.

Analytical Data (Reference)

-

Appearance: Off-white to grey crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.32 (s, 3H, Ar-CH₃)

-

δ 3.83 (s, 3H, -OCH₃)

-

δ 6.80–6.82 (m, 2H, Ar-H)[4]

-

δ 7.49–7.60 (m, 4H, Ar-H + NH)

-

δ 7.90 (d, J = 7.6 Hz, 2H, Benzoyl Ar-H)

-

-

Interpretation: The presence of the singlet at 2.32 ppm (Methyl) and 3.83 ppm (Methoxy), combined with the downfield aromatic protons of the benzoyl group, confirms the structure. The broad singlet around 7.5-8.0 ppm (exchangeable with D₂O) confirms the Amide N-H.

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolyzed Benzoyl Chloride | Use fresh reagent or distill before use. Increase equivalents to 1.5. |

| Oiling Out | Product too soluble in recrystallization solvent | Use a more non-polar anti-solvent (e.g., add Hexane to the Toluene solution). |

| Starting Material Remains | Steric hindrance of ortho-methyl | Increase reaction time to 24h or reflux gently (40°C). |

| Emulsion during Workup | Density similarity / Surfactant effect | Add solid NaCl to saturate the aqueous layer; filter through Celite if solids are present. |

References

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. Retrieved February 26, 2026, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Optimal Solvent Selection for N-(4-Methoxy-2-methylphenyl)benzamide Synthesis

Executive Summary

The synthesis of N-(4-Methoxy-2-methylphenyl)benzamide is a critical amide coupling reaction used in the generation of pharmacological scaffolds.[1] While the reaction between 4-methoxy-2-methylaniline (m-cresidine) and benzoyl chloride is mechanistically straightforward, the choice of solvent dramatically influences the reaction rate, impurity profile, and downstream processing efficiency.[1]

This guide provides a technical analysis of solvent systems, moving beyond traditional halogenated solvents (DCM) to sustainable, high-performance alternatives (2-MeTHF, CPME).[1] We present validated protocols that ensure high yield (>90%) and purity while adhering to modern Green Chemistry principles.

Reaction Mechanism & Critical Parameters

The formation of the amide bond proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the electron-rich aniline attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and the amide product.[1]

Key Mechanistic Considerations:

-

Nucleophilicity: The 4-methoxy group acts as an Electron Donating Group (EDG), increasing the nucleophilicity of the amine. However, the ortho-methyl group introduces steric strain, potentially retarding the attack angle.[1]

-

HCl Scavenging: The reaction generates HCl. If not neutralized, it protonates the starting amine, rendering it non-nucleophilic and stalling the reaction. A base (Et3N, Pyridine, or inorganic carbonate) is mandatory.

-

Solvent Polarity: Polar aprotic solvents stabilize the transition state but may complicate workup.[1] Non-polar solvents often precipitate the product or salt byproducts, aiding isolation.

Figure 1: Reaction Pathway and Transition State

Caption: Mechanistic flow of the benzoylation reaction. Efficient HCl scavenging is required to drive the equilibrium forward.

Solvent Selection Matrix

The following table compares solvent systems based on Solubility , Greenness (E-Factor) , and Process Efficiency .

| Solvent System | Role | Yield Potential | Green Score | Pros | Cons |

| DCM (Dichloromethane) | Standard | High (92-95%) | Low (Red) | Excellent solubility; low boiling point for easy removal.[1] | Toxic; regulated; environmental hazard.[1] |

| 2-MeTHF (2-Methyltetrahydrofuran) | Green Alternative | High (90-94%) | High (Green) | Bio-based; immiscible with water (easy workup); stable.[1] | Higher cost than DCM; higher boiling point.[1] |

| Toluene | Process/Thermal | Moderate (80-85%) | Medium (Yellow) | Allows direct thermal recrystallization; good for scale-up.[1] | Poor solubility of polar intermediates; requires heating.[1] |

| Water/Acetone (Schotten-Baumann) | Classic Green | High (85-90%) | High (Green) | Non-toxic; product precipitates for filtration.[1] | Hydrolysis risk of benzoyl chloride; requires precise pH control. |

Experimental Protocols

Protocol A: The "Green Process" Method (Recommended)

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Rationale: 2-MeTHF is derived from renewable resources (corncobs/bagasse).[1] Unlike THF, it is immiscible with water, allowing for a simplified liquid-liquid extraction workup without solvent swapping.[1]

Reagents:

-

4-Methoxy-2-methylaniline (CAS 102-50-1): 10.0 mmol (1.37 g)[1]

-

Benzoyl Chloride (CAS 98-88-4): 11.0 mmol (1.55 g)[1]

-

Triethylamine (Et3N): 12.0 mmol (1.67 mL)[1]

-

Solvent: 2-MeTHF (anhydrous): 30 mL

Step-by-Step Procedure:

-

Preparation: Charge a 100 mL round-bottom flask with 4-methoxy-2-methylaniline and 20 mL of 2-MeTHF. Stir until fully dissolved.

-

Base Addition: Add Triethylamine (Et3N) in one portion. The solution may darken slightly.

-

Cooling: Cool the mixture to 0–5 °C using an ice bath to control the exotherm.

-

Acylation: Dilute Benzoyl Chloride in 10 mL of 2-MeTHF. Add this solution dropwise over 15 minutes. Note: A white precipitate (Et3N[1]·HCl) will form immediately.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]

-

Workup (The "Green" Advantage):

-

Add 20 mL of Water directly to the reaction flask.

-

Stir vigorously for 5 minutes to dissolve the Et3N·HCl salt.[1]

-

Transfer to a separatory funnel.[1][2] The biphasic layers will separate cleanly (Organic Top, Aqueous Bottom).

-

Drain the aqueous layer. Wash the organic layer with 10 mL 1M HCl (to remove unreacted amine) and 10 mL Brine.

-

-

Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot Toluene (approx. 5 mL/g) to obtain white crystalline needles.

Protocol B: The "Schotten-Baumann" Method (Biphasic)

Solvent: Water / Acetone Rationale: Ideal for labs avoiding organic solvents entirely for the reaction phase.[1]

-

Dissolve 4-methoxy-2-methylaniline (10 mmol) in 15 mL Acetone.

-

Prepare a solution of NaOH (15 mmol) in 10 mL Water.

-

Add the aqueous NaOH to the amine solution.

-

Cool to 0 °C. Add Benzoyl Chloride (11 mmol) dropwise.

-

Stir vigorously for 1 hour. The product will precipitate out as the acetone evaporates or upon addition of excess water.

-

Filtration: Filter the solid, wash copiously with water (to remove salts/base) and dilute HCl. Dry in a vacuum oven.

Decision Logic for Solvent Selection

Use the following decision tree to select the optimal protocol for your specific constraints (Scale, Safety, Purity).

Figure 2: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the reaction solvent based on scale and environmental constraints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure solvents are anhydrous. If using Schotten-Baumann, increase Benzoyl Chloride equivalents to 1.2–1.5 eq.[1] |

| Impurity: Starting Amine | Incomplete Reaction | Check pH. If acidic, the amine is protonated and unreactive. Add more base (Et3N) to maintain basicity. |

| Impurity: Bis-acylation | Excess Reagent / High Temp | Maintain temperature < 5 °C during addition.[1] Avoid large excess of Benzoyl Chloride.[1] |

| Colored Product | Oxidation of Aniline | 4-methoxy-2-methylaniline oxidizes easily.[1] Use fresh starting material or recrystallize the amine before use. |

References

-

Green Solvents for Amide Synthesis : Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

-

2-MeTHF as a Solvent : Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran: A Green Alternative to THF and DCM.[1] ChemSusChem.[1][3] Retrieved from [Link][1]

-

Schotten-Baumann Reaction : The Royal Society of Chemistry.[1] (n.d.). Schotten-Baumann reaction mechanism and conditions. Retrieved from [Link][1]

-

Physical Properties : EPA CompTox Chemicals Dashboard. (2023). Benzamide, N-(4-methoxy-2-methylphenyl)-.[1] Retrieved from [Link][1][4]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 4-Methoxy-2-methylaniline and Benzoyl Chloride before handling, as they are toxic and corrosive.[1]

Sources

Application Note: Purification of N-(4-Methoxy-2-methylphenyl)benzamide via Recrystallization

[1]

Abstract

This application note details the purification of N-(4-Methoxy-2-methylphenyl)benzamide (CAS: 135-02-4 analog/derivative), a lipophilic amide intermediate often synthesized via benzoylation of p-cresidine.[1] While chromatographic methods (Flash Column Chromatography) are effective, they are solvent-intensive and difficult to scale.[1] Recrystallization offers a thermodynamically driven, scalable alternative yielding high-purity crystalline material (>99%).[1] This guide provides a self-validating solvent selection protocol, a step-by-step execution workflow, and contingency strategies for common issues such as "oiling out."

Chemical Context & Solubility Profile

Compound: N-(4-Methoxy-2-methylphenyl)benzamide Molecular Formula: C₁₅H₁₅NO₂ Predicted Properties: [1]

-

Lipophilicity: Moderate to High (LogP ~3.5). The 2-methyl and 4-methoxy groups increase electron density and lipophilicity compared to unsubstituted benzanilide.[1]

-

H-Bonding: The amide moiety acts as both an H-bond donor (N-H) and acceptor (C=O), making protic solvents (Alcohols) strong candidates.[1]

-

Crystal Packing: Likely driven by

-

Mechanism of Impurity Rejection

Recrystallization purifies this amide by exploiting the differential solubility between the product and impurities (unreacted p-cresidine, benzoic acid, or benzoyl chloride byproducts) across a temperature gradient. The 2-methyl substituent introduces steric bulk that can sometimes inhibit rapid lattice formation, necessitating controlled cooling rates.

Solvent System Selection (Screening Protocol)

Do not proceed to bulk purification without validating the solvent system. The presence of the ortho-methyl group can significantly alter solubility compared to standard benzamides.

Primary Candidates

| Solvent System | Type | Rationale | Suitability |

| Ethanol (95% or Abs.) | Protic / Polar | Excellent dissolution of amides at boiling; moderate solubility at RT.[1] | High (First Choice) |

| Ethyl Acetate / Hexanes | Binary (Polar/Non-polar) | Tunable polarity. Good for removing non-polar impurities. | High (Alternative) |

| Acetonitrile | Polar Aprotic | High solubility at boil; steep solubility curve. | Moderate |

| Toluene | Aromatic | Good for highly lipophilic analogs; risk of product remaining in solution. | Low |

Rapid Screening Procedure[1]

-

Place 50 mg of crude solid into a test tube.

-

Add 0.5 mL of Ethanol.

-

Observation A (Room Temp): If dissolved immediately, the solvent is too good. Switch to Ethanol/Water.[2]

-

Observation B (Insoluble): Heat to boiling (approx. 80°C).

-

Observation C (Boiling):

Detailed Recrystallization Protocol

This protocol assumes Ethanol (EtOH) was validated as the primary solvent. If using EtOAc/Hexanes, the mechanics remain identical, but the anti-solvent (Hexane) is added after dissolution.

Phase 1: Dissolution[1][2][4][6]

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge: Add the crude N-(4-Methoxy-2-methylphenyl)benzamide.

-

Solvent Addition: Add the minimum amount of solvent required to wet the solid.[4]

-

Pro-Tip: Start with 5 mL per gram of crude material.

-

-

Heating: Heat the mixture to a gentle reflux (boiling).

-

Saturation: Add additional solvent in small portions (1-2 mL) through the condenser until the solid just dissolves.

-

Note: If the solution is dark/colored, add Activated Carbon (1-2 wt%) and reflux for 5 mins, then perform a Hot Filtration (see Phase 2).

-

Phase 2: Hot Filtration (Optional but Recommended)

Required if insoluble mechanical impurities (dust, polymer bits) or activated carbon are present.

-

Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

-

Filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.

-

Rinse the filter cake with a small volume of hot solvent.

Phase 3: Nucleation & Growth

Critical Step: Controlling the cooling rate determines purity and crystal habit.

-

Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block (insulator). Allow it to cool to room temperature (RT) undisturbed.

-

Warning: Do not plunge into ice immediately. Rapid cooling traps impurities and causes "oiling out."[5]

-

-

Seeding (If necessary): If no crystals form at RT, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure material.

-

Deep Cooling: Once substantial crystallization is observed at RT, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

Phase 4: Isolation & Drying[1]

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold solvent (chilled Ethanol, -20°C).

-

Volume: Use approx. 1 mL per gram of solid. Do not over-wash.

-

-

Drying: Dry the solid in a vacuum oven at 40-50°C for 4-6 hours to remove residual solvent.

Troubleshooting: The "Oiling Out" Phenomenon

The ortho-methyl and para-methoxy groups can lower the melting point, causing the compound to separate as a liquid oil droplets before crystallizing. This "oiling out" traps impurities.[2]

Corrective Action:

-

Re-heat: Redissolve the oil by heating the mixture back to reflux.

-

Add Solvent: Add slightly more solvent (10-15% excess) to lower the saturation temperature below the melting point of the solid.

-

Slow Cool: Cool very slowly (wrap flask in foil/towel).

-

Trituration: If oil persists, vigorously stir the cooling mixture to induce nucleation.

Process Visualization

Workflow Diagram

Caption: Step-by-step workflow for the recrystallization of benzamide derivatives, highlighting the "Oiling Out" feedback loop.

Analytical Validation

Post-purification, validate the integrity of the crystal lattice and chemical purity.

| Method | Expected Result | Note |

| Melting Point (DSC/Capillary) | Sharp range (e.g., 155-158°C, value to be empirically determined) | A range >2°C indicates residual solvent or impurities.[1] |

| HPLC (UV 254 nm) | Single peak (>99.5% Area) | Check for absence of starting aniline (p-cresidine) and benzoic acid.[1] |

| 1H NMR (DMSO-d6) | Stoichiometric integration | Confirm removal of solvent peaks (e.g., Ethanol triplet/quartet). |

References

-

BenchChem. (2025).[6] Purification of Benzamide Derivatives: Application Notes and Protocols. Retrieved from [1]

-

Saeed, A., et al. (2010).[7] 2-Chloro-N-(4-methoxyphenyl)benzamide.[1][7] Acta Crystallographica Section E. Retrieved from

-

Stenutz, R. (2025). Data for 4-methoxy-N-phenylbenzamide. Retrieved from [1]

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for amide purification methodologies).

-

University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from

Thin Layer Chromatography (TLC) conditions for benzamide monitoring

Application Note: Optimized TLC Monitoring of Benzamide Synthesis & Purification

Part 1: Abstract & Physicochemical Context

Abstract

This guide details the Thin Layer Chromatography (TLC) conditions required for the precise monitoring of Benzamide (

Physicochemical Rationale To master benzamide chromatography, one must understand the molecular interactions at play:

-

Stationary Phase Interaction: The free protons on the primary amide (

) act as hydrogen bond donors to the silanol groups ( -

UV Activity: The benzene ring provides strong UV absorption at 254 nm (

transition), making UV the primary detection method. -

Polarity Hierarchy: In a typical synthesis from benzoyl chloride, the polarity order (and thus

value) is:-

Benzoyl Chloride: Low polarity (High

, but unstable/hydrolyzes). -

Benzonitrile: Moderate-Low polarity (High

). -

Benzamide (Product): Moderate Polarity (Mid

).[1] -

Benzoic Acid (Byproduct): High Polarity (Low

, often streaks).

-

Part 2: Method Development & Optimization

The choice of mobile phase is critical. While Ethyl Acetate (EtOAc) and Hexane are standard, the ratio must be tuned to the specific synthesis pathway.

Standard Solvent Systems

| Solvent System | Ratio (v/v) | Expected | Application |

| Hexane : EtOAc | 1:1 | 0.45 – 0.55 | Recommended Starting Point. Good separation from non-polar starting materials. |

| Hexane : EtOAc | 7:3 | 0.20 – 0.30 | High resolution. Use if benzamide co-elutes with fast-moving impurities. |

| DCM : MeOH | 95:5 | 0.40 – 0.50 | Alternative selectivity. Excellent for removing "tailing" issues. |

| Toluene : Acetone | 4:1 | 0.35 – 0.45 | Orthogonal selectivity. Use if EtOAc/Hexane fails to separate isomers. |

Expert Insight: If you observe significant tailing (comet-like spots), the amide is interacting too strongly with acidic silanols. Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase to sharpen the spots, though for simple benzamide, increasing the polar solvent (EtOAc) is usually sufficient.

Part 3: Detailed Experimental Protocol

Materials Required

-

Stationary Phase: Silica Gel 60

Aluminum or Glass backed plates. -

Mobile Phase: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade).

-

Visualization: UV Lamp (254 nm), Iodine Chamber (

crystals). -

Reference Standards: Pure Benzamide, Benzoic Acid, Starting Material (e.g., Benzonitrile).

Step-by-Step Workflow

-

Chamber Saturation (Critical Step):

-

Add approximately 5–10 mL of the 1:1 Hexane:EtOAc solvent system to a developing chamber.

-

Place a filter paper liner inside the chamber to facilitate solvent evaporation.[2]

-

Why? This saturates the headspace with vapor, preventing the solvent from evaporating off the plate surface during the run, which causes "edge effects" and uneven

values.

-

-

Sample Preparation:

-

Dissolve 1–2 mg of the reaction mixture in 0.5 mL of Dichloromethane (DCM) or EtOAc .

-

Note: Do not spot neat reaction mixtures. High concentration leads to overloading and poor separation.

-

-

Spotting (The "Co-Spot" Technique):

-

Mark a baseline 1.0 cm from the bottom with a graphite pencil.[2]

-

Lane 1: Starting Material (SM).

-

Lane 2: Co-Spot (Spot SM, let dry, then spot Reaction Mixture on top).

-

Lane 3: Reaction Mixture (RM).

-

Validation: The Co-Spot proves whether a new spot is actually a new product or just the starting material running slightly differently due to matrix effects.

-

-

Development:

-

Place plate in chamber. Ensure solvent level is below the baseline.

-

Run until the solvent front is 1 cm from the top.[2]

-

-

Visualization & Analysis:

-

Primary (Non-Destructive): View under UV 254 nm. Benzamide appears as a dark purple/black spot against a bright green fluorescent background.

-

Secondary (Destructive): Place in an Iodine chamber for 2–3 minutes. Benzamide (and most organics) will turn yellow/brown. This confirms spots that might be weak under UV.[3]

-

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision-making process for optimizing the separation of Benzamide from common impurities.

Caption: Optimization logic for Benzamide TLC. Blue nodes indicate standard process; Red/Grey nodes indicate decision points for troubleshooting.

Part 5: Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Spot Streaking (Tailing) | Acidic silanols interacting with amide nitrogen. | Add 0.5% Triethylamine (TEA) to mobile phase or switch to DCM/MeOH (95:5) [1]. |

| No Separation (One Blob) | Solvent system too polar ( | Reduce polarity. Switch to 30% EtOAc / 70% Hexane . |

| Ghost Spot at Baseline | Hydrolysis of starting material (Benzoyl Chloride).[4][5] | This is likely Benzoic Acid.[4] Verify by spotting pure Benzoic Acid in a reference lane. |

| UV Inactive Spot | Compound lacks conjugation (unlikely for Benzamide). | Use Iodine stain or Phosphomolybdic Acid (PMA) stain and heat [2]. |

References

-

BenchChem. Technical Support: Reaction Monitoring of Benzamide Synthesis. Retrieved from BenchChem Technical Notes. 2

-

Chemistry LibreTexts. Visualizing TLC Plates: UV and Chemical Stains. Retrieved from LibreTexts Chemistry. 6

-

Merck Millipore. Comprehensive TLC Applications and Solvent Selection. Retrieved from Merck Millipore Chromatography. 7

Sources

- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Comprehensive TLC Applications | Chromatography | Merck [merckmillipore.com]

Troubleshooting & Optimization

Improving low yield in N-(4-Methoxy-2-methylphenyl)benzamide synthesis

Technical Support Center: Optimizing

Executive Summary & Diagnostic

User Problem: You are experiencing low yields (<50%) in the synthesis of

The Solution: You must switch from a thermodynamic control strategy to a nucleophilic catalysis strategy using DMAP (4-Dimethylaminopyridine) or a high-activity coupling agent like T3P .

Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to pinpoint the exact failure mode.

Figure 1: Diagnostic logic for identifying whether the yield loss is chemical (reaction) or physical (isolation).

Optimized Protocols

Protocol A: The "Gold Standard" (Acid Chloride + DMAP)

Best for: Scale-up, cost-efficiency, and highest conversion.

The Mechanism:

Standard bases (Et

Reagents:

-

4-Methoxy-2-methylaniline (1.0 equiv)

-

Benzoyl Chloride (1.2 equiv)

-

Triethylamine (Et

N) (1.5 equiv) — Acts as the bulk base -

DMAP (0.1 equiv / 10 mol%) — Crucial Catalyst

-

DCM (Anhydrous) — Solvent

Step-by-Step:

-

Dissolution: Dissolve the aniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

-

Base Addition: Add Et

N (1.5 eq) and cool to 0°C. -

Acylation: Add Benzoyl Chloride (1.2 eq) dropwise. Note: Do not dump it in. The exotherm can degrade the reagent.

-

Catalysis: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: If TLC shows starting material after 6 hours, heat to reflux (40°C) for 2 hours.

-

-

Quench: Add saturated NaHCO

solution. Stir vigorously for 15 mins to hydrolyze excess benzoyl chloride. -

Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP and unreacted aniline)

Water -

Drying: Dry over MgSO

and concentrate.

Protocol B: The "Stubborn Substrate" Route (T3P Coupling)

Best for: Extremely hindered substrates or if Acid Chloride quality is poor.

Why T3P? Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates carboxylic acids. It is specifically renowned for driving sterically hindered amide couplings to completion with very low epimerization (high fidelity).

Reagents:

-

4-Methoxy-2-methylaniline (1.0 equiv)

-

Benzoic Acid (1.1 equiv)

-

T3P (50% in EtOAc) (1.5 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Ethyl Acetate (EtOAc) or DMF

Step-by-Step:

-

Combine aniline, benzoic acid, and DIPEA in EtOAc.

-

Cool to 0°C.

-

Add T3P solution dropwise.

-

Stir at RT overnight.

-

Workup Advantage: T3P byproducts are water-soluble.[3][4][5] Simply wash with water, 1M NaOH, and 1M HCl.

Comparative Data: Why Protocols Fail

| Variable | Standard Schotten-Baumann | Acid Chloride + DMAP (Protocol A) | T3P Coupling (Protocol B) |

| Active Species | Benzoyl Chloride | Mixed Anhydride | |

| Steric Tolerance | Low | High | Very High |

| Typical Yield | 30–50% | 85–95% | 80–90% |

| Main impurity | Hydrolyzed acid / Unreacted amine | Minimal | Minimal |

| Moisture Sensitivity | Low (Biphasic) | High (Anhydrous required) | Moderate |

Purification Guide: Dealing with "Oiling Out"

Benzamides with methoxy/methyl groups often "oil out" (form a sticky gum) rather than crystallize during workup.

The Fix: Recrystallization Strategy Do not rely on column chromatography immediately; it is often unnecessary and wasteful for benzamides.

-

Crude Isolation: Evaporate your solvent completely to obtain the solid/oil.

-

Solvent System: Use Toluene or Ethanol/Water .

-

Trituration: If it remains an oil, triturate (grind under solvent) with cold Heptane or Pentane to induce nucleation.

Visualizing the Catalytic Solution

The following diagram illustrates why DMAP is required. It acts as an "acyl transfer shuttle," bypassing the steric wall of the ortho-methyl group.

Figure 2: The DMAP catalytic cycle.[8] The intermediate species is sufficiently reactive to acylate the hindered aniline, whereas the free acid chloride is often too slow.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark purple/black. Is the product ruined? A: Not necessarily. Anilines (especially electron-rich ones like p-cresidine) are prone to oxidation, turning dark. This is often a trace impurity. Proceed with the standard workup; the color usually washes out into the aqueous acidic layer or is removed during recrystallization.

Q: Can I use Pyridine as the solvent instead of DCM?

A: Yes. Using Pyridine as the solvent (approx. 5–10 volumes) eliminates the need for Et

Q: Safety Warning? A: Strict Safety: 4-Methoxy-2-methylaniline (p-cresidine) is a reasonably anticipated human carcinogen. All weighing and handling must occur in a fume hood. Double-gloving is recommended.

References

-

ChemicalBook. Synthesis of N-(4-methoxy-2-methylphenyl)benzamide. (Standard protocols and physical data). Available at:

-

Organic Chemistry Portal. Amide Formation using Acid Chlorides and DMAP Catalysis. (Mechanistic grounding for nucleophilic catalysis). Available at:

-

National Institutes of Health (NIH) / PMC. Structural studies of 4-methoxy-benzamides showing steric twisting. (Confirming the non-planar nature of ortho-substituted benzamides). Available at:

-

Royal Society of Chemistry (RSC). Optimization of amide coupling for sterically hindered amines. (Validation of T3P and Acid Fluoride/Chloride routes). Available at:

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. nbinno.com [nbinno.com]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of N-(4-Methoxy-2-methylphenyl)benzamide

Topic: Elimination of Unreacted Benzoyl Chloride & Benzoic Acid

Ticket ID: #BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Context

Welcome to the purification support center. You are dealing with a Schotten-Baumann type acylation where Benzoyl Chloride (BzCl) is the electrophile.[1]

The persistence of BzCl in your final product is a common issue due to its lipophilicity and surprisingly slow hydrolysis rates in non-nucleophilic solvents (e.g., DCM, Toluene). The "smell" of almonds or acrid fumes indicates active electrophile remains. To purify N-(4-Methoxy-2-methylphenyl)benzamide , we must exploit the chemical reactivity difference between the Amide (stable, neutral) and the Acid Chloride (reactive, hydrolyzable).

The Impurity Profile

| Component | State | Solubility (Organic) | Solubility (Aq.[1] Acid) | Solubility (Aq.[1] Base) |

| Target Amide | Solid | High | Insoluble | Insoluble |

| Benzoyl Chloride | Liquid | High | Insoluble (Slow Hydrolysis) | Insoluble (Fast Hydrolysis) |

| Benzoic Acid (Hydrolysis Product) | Solid | High | Insoluble | High (as Benzoate) |

Tier 1: The "Crash" Protocol (Immediate Quenching)

User Question: "I washed the reaction with water, but the product still smells like acid chloride and is an oil instead of a solid. Why?"

Diagnosis: You performed a phase separation without fully hydrolyzing the Benzoyl Chloride. BzCl is immiscible with water; simple washing does not instantly destroy it.[1] It remains in your organic layer, preventing crystallization.[1]